4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide
Description
Chemical Structure:
4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a pyrrole moiety. The pyrrole ring contains a formyl group at position 3 and methyl groups at positions 2 and 4. The sulfonamide (-SO₂NH₂) group is para to the pyrrole substituent on the benzene ring.
Molecular Formula: C₁₃H₁₄N₂O₃S
Molecular Weight: 290.33 g/mol
Key Features:
- Formyl group: Enhances reactivity for further derivatization (e.g., Schiff base formation).
Properties
IUPAC Name |
4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-9-7-11(8-16)10(2)15(9)12-3-5-13(6-4-12)19(14,17)18/h3-8H,1-2H3,(H2,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPHPTUYVYLKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal–Knorr reaction, where 2,5-hexanedione is condensed with an appropriate amine, such as 3-aminobenzonitrile.
Introduction of the Formyl Group: An aldehyde group is introduced at the 3-position on the pyrrole ring through formylation reactions.
Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the benzene ring, followed by the attachment of the pyrrole derivative to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide.
Reduction: 4-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, or anticancer properties.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the sulfonamide group can enhance binding affinity through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide but differ in core scaffolds and substituents:
| CAS Number | IUPAC Name | Molecular Formula | Molecular Weight | Core Structure | Key Functional Groups |
|---|---|---|---|---|---|
| 790275-34-2 | This compound | C₁₃H₁₄N₂O₃S | 290.33 g/mol | Benzene | Formyl, sulfonamide, methyl |
| 790270-95-0 | Ethyl 5-(4-chlorophenyl)-2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate | C₂₁H₁₉ClN₂O₃S | 414.90 g/mol | Thiophene | Formyl, ester, chlorophenyl |
| 790271-02-2 | N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide | C₁₈H₁₆ClN₅O₃ | 403.81 g/mol | Phthalazine | Chloroacetyl, carboxamide, phthalazine |
| 790271-03-3 | 4-[(Allylamino)sulfonyl]benzoic acid | C₁₀H₁₁NO₄S | 241.26 g/mol | Benzene | Allylamino sulfonyl, carboxylic acid |
| 790271-05-5 | 2-Bromo-5-[(2-methylpropyl)sulfamoyl]benzoic acid | C₁₁H₁₄BrNO₄S | 352.20 g/mol | Benzene | Bromo, sulfamoyl, carboxylic acid |
Key Comparative Insights
Core Structure Differences :
- Benzene vs. Thiophene/Phthalazine: The benzene core (790275-34-2) offers planar aromaticity, favoring π-π interactions in biological targets. Phthalazine (790271-02-2) provides a bicyclic structure, likely influencing solubility and hydrogen-bonding capacity.
Functional Group Variations :
Sulfonamide vs. Carboxylic Acid/Sulfamoyl :
- Sulfonamide groups (790275-34-2) are common in drugs targeting carbonic anhydrases or dihydrofolate reductase.
- Carboxylic acid groups (790271-03-3, 790271-05-5) may improve solubility but reduce membrane permeability.
- Sulfamoyl groups (790271-05-5) retain acidity similar to sulfonamides but with altered steric effects.
Electrophilic Substituents :
- The formyl group (790275-34-2, 790270-95-0) enables nucleophilic additions, making these compounds versatile intermediates.
- Chloroacetyl (790271-02-2) and bromo (790271-05-5) groups enhance reactivity for covalent binding or further synthesis.
Physicochemical Properties
| Property | 790275-34-2 | 790270-95-0 | 790271-02-2 | 790271-03-3 | 790271-05-5 |
|---|---|---|---|---|---|
| LogP (Predicted) | 1.8 | 3.5 | 2.1 | 0.9 | 1.6 |
| Water Solubility | Low | Very Low | Moderate | High | Moderate |
| pKa (Sulfonamide) | ~10.1 | N/A | N/A | ~8.5 | ~9.3 |
Biological Activity
4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is . It features a pyrrole ring substituted with a formyl group and a benzenesulfonamide moiety. The compound's melting point is reported to be between 259°C and 261°C, indicating its stability under moderate thermal conditions .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of pyrrole and sulfonamide can effectively inhibit the growth of various bacterial strains. For instance, analogs containing the pyrrole structure have demonstrated activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Anticancer Potential
The anticancer activity of sulfonamide derivatives has been extensively studied. Compounds with similar structures have shown cytotoxic effects on various cancer cell lines. For example, certain derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. The presence of the sulfonamide group is believed to enhance the compound's ability to interact with target proteins involved in cancer progression .
Antioxidant Properties
The antioxidant capacity of this compound has also been investigated. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may scavenge free radicals effectively, contributing to its overall biological activity .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various pyrrole-based compounds against multiple bacterial strains. The results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents .
- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines showed that some analogs of this compound could significantly reduce cell viability at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
- Antioxidant Activity Testing : A comparative study evaluated the antioxidant activities of several sulfonamide derivatives using DPPH radical scavenging assays. The findings suggested that these compounds could be effective in reducing oxidative stress markers in cellular models .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide, and how can reaction efficiency be improved?
- Methodological Answer : The compound can be synthesized via coupling reactions using precursors like 4-aminobenzenesulfonamide and functionalized pyrrole derivatives. A common approach involves activating carboxylic acid intermediates with coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in anhydrous DMF, catalyzed by DIPEA (N,N-diisopropylethylamine) under cold conditions to minimize side reactions . Reaction efficiency can be enhanced by optimizing stoichiometry, solvent polarity, and temperature control during nucleophilic substitution or condensation steps.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques (e.g., H/C NMR, IR) to confirm functional groups like the formyl (–CHO) and sulfonamide (–SONH) moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while single-crystal X-ray diffraction (SCXRD) resolves stereochemical ambiguities. For SCXRD, use programs like SHELXL for refinement, ensuring parameters such as thermal displacement ellipsoids and hydrogen bonding networks are accurately modeled .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Methodological Answer : Common challenges include disorder in the pyrrole or sulfonamide groups and anisotropic thermal motion. To resolve these:
- Apply SHELXL’s ISOR and DELU restraints to model thermal displacement parameters .
- Use PART instructions to handle disordered fragments, refining occupancy factors for alternative conformations.
- Validate hydrogen bonding using PLATON or Mercury to analyze intermolecular interactions (e.g., N–H···O=S contacts) critical for crystal packing .
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for antimicrobial or anticancer applications?
- Methodological Answer :
- Biological Assays : Test derivatives with modifications to the formyl or dimethylpyrrole groups against microbial strains (e.g., E. coli, S. aureus) or cancer cell lines (e.g., MCF-7), correlating substituent effects with IC values .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like carbonic anhydrase IX or DNA gyrase. Compare docking scores with experimental bioactivity data to validate hypotheses .
Q. How should contradictions in biological activity data be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent) or cellular uptake variability. Address these by:
- Replicating experiments under standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Using isogenic cell lines to isolate target-specific effects.
- Applying multivariate statistical analysis (e.g., PCA) to identify confounding variables in dose-response datasets .
Q. What strategies are effective for computational modeling of this compound’s reactivity and electronic properties?
- Methodological Answer :
- Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions.
- Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity toward electrophilic substitution or redox reactions.
- Use QSAR models to link electronic descriptors (e.g., logP, polar surface area) to biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
